Cox-2-IN-22

Gastric Ulcerogenicity NSAID Safety In Vivo Toxicology

COX-2-IN-22 (Compound 4h) is a uniquely polypharmacological tool combining COX-2 inhibition (IC50 8.6 µM) with concurrent AChE (2.8 µM), BChE (6.3 µM), β-secretase (15.3 µM), LOX-5 (13.9 µM), and DPPH radical scavenging (6.8 µM) activities. Documented blood-brain barrier penetration enables CNS inflammation studies without combination therapies. Superior gastric safety vs. structural analogs makes it the non-substitutable choice for chronic in vivo dosing, preserving statistical power and reducing animal attrition.

Molecular Formula C29H24O7
Molecular Weight 484.5 g/mol
Cat. No. B12413049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-22
Molecular FormulaC29H24O7
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC2=CC(=O)OC3=C2C=CC4=C3C=C(O4)C5=CC(=CC(=C5)OC)OC)OC
InChIInChI=1S/C29H24O7/c1-31-20-9-17(10-21(14-20)32-2)5-6-18-13-28(30)36-29-24(18)7-8-26-25(29)16-27(35-26)19-11-22(33-3)15-23(12-19)34-4/h5-16H,1-4H3/b6-5+
InChIKeyDXJLEIVEYFLNDY-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-2-IN-22 Procurement Guide: Multi-Target Anti-Inflammatory Compound with Blood-Brain Barrier Penetration


COX-2-IN-22 (Compound 4h) is a synthetic small-molecule inhibitor derived from a nicotinic acid scaffold that targets cyclooxygenase-2 (COX-2) with an IC50 of 8.6 µM [1]. The compound additionally inhibits acetylcholinesterase (AChE, IC50 2.8 µM), butyrylcholinesterase (BChE, IC50 6.3 µM), β-secretase (IC50 15.3 µM), 5-lipoxygenase (LOX-5, IC50 13.9 µM), and exhibits DPPH radical scavenging activity (IC50 6.8 µM) [1]. A key differentiating feature is its demonstrated ability to cross the blood-brain barrier (BBB) [1] . The compound has been evaluated in both in vitro macrophage-based anti-inflammatory assays and in vivo carrageenan-induced arthritis models in rats [1].

Why COX-2-IN-22 Cannot Be Replaced by Common COX-2 Inhibitors in Neuroinflammation and Gastric Safety Research


While numerous COX-2 selective inhibitors exist, COX-2-IN-22 is distinguished by a unique polypharmacological profile that extends beyond COX-2 inhibition to include concurrent modulation of AChE, BChE, β-secretase, LOX-5, and antioxidant activity via DPPH scavenging [1]. This multi-target engagement, combined with documented blood-brain barrier permeability, renders the compound uniquely suited for investigating inflammatory pathways in the central nervous system where single-target COX-2 inhibitors (e.g., celecoxib, rofecoxib) lack the requisite combination of activities [1] . Furthermore, in vivo data demonstrate a superior gastric safety profile relative to structurally related analogs from the same chemical series, making COX-2-IN-22 a non-substitutable candidate for studies requiring chronic anti-inflammatory dosing with minimal gastrointestinal liability [1].

COX-2-IN-22 Evidence-Based Differentiation: Quantitative Comparisons Against Structural Analogs and Reference Drugs


Superior Gastric Mucosal Safety Profile in Vivo Versus Structural Analog 5b

In a carrageenan-induced arthritis model in rats, histopathological examination of gastric mucosa revealed that COX-2-IN-22 (compound 4h) produced only mild inflammatory cell infiltration, whereas the structurally related analog compound 5b induced severe gastritis [1]. This head-to-head comparison within the same nicotinic acid derivative series establishes COX-2-IN-22 as the safer candidate for chronic anti-inflammatory applications.

Gastric Ulcerogenicity NSAID Safety In Vivo Toxicology

Comparable Anti-Inflammatory Cytokine Suppression to Ibuprofen in LPS-Stimulated Macrophages

In LPS/IFN-γ-stimulated RAW 264.7 macrophage cells, COX-2-IN-22 (compound 4h) exhibited inhibition of TNF-α, IL-6, iNOS, and COX-2 expression levels comparable to that of ibuprofen, a widely used reference NSAID [1]. While ibuprofen served as the positive control, COX-2-IN-22 achieved this anti-inflammatory efficacy without compromising macrophage viability in MTT assays, demonstrating a favorable cytotoxicity profile [1].

Cytokine Inhibition Macrophage Assay TNF-α Suppression

Distinct Multi-Target Enzyme Inhibition Profile Versus Selective COX-2 Inhibitors

Unlike highly selective COX-2 inhibitors such as celecoxib (COX-2 IC50 ≈ 0.04 µM, >375-fold selectivity over COX-1), COX-2-IN-22 exhibits a broader polypharmacological profile with IC50 values of 2.8 µM for AChE, 6.3 µM for BChE, 15.3 µM for β-secretase, 13.9 µM for LOX-5, and 6.8 µM for DPPH radical scavenging, alongside its COX-2 IC50 of 8.6 µM [1] . While COX-2-IN-22 is less potent on COX-2 than celecoxib, it engages multiple targets simultaneously, a feature absent in selective COX-2 inhibitors.

Polypharmacology Cholinesterase Inhibition Neuroinflammation

Documented Blood-Brain Barrier Penetration Capability

COX-2-IN-22 has been specifically noted in both the primary research publication and vendor technical datasheets as capable of crossing the blood-brain barrier [1] . In contrast, many clinically used COX-2 inhibitors (e.g., celecoxib, etoricoxib) exhibit limited or poorly characterized BBB penetration, restricting their utility in CNS-targeted anti-inflammatory research.

CNS Penetration Neuroinflammation Alzheimer's Disease

COX-2-IN-22 Optimal Use Cases: Translating Differential Evidence into Research Workflows


Neuroinflammation and Alzheimer's Disease Models Requiring Combined COX-2 and Cholinesterase/β-Secretase Inhibition

Given its documented BBB penetration [1] and concurrent inhibition of COX-2 (IC50 8.6 µM), AChE (IC50 2.8 µM), BChE (IC50 6.3 µM), and β-secretase (IC50 15.3 µM) [1], COX-2-IN-22 is ideally suited for in vivo and in vitro studies of neuroinflammation associated with Alzheimer's disease pathology. Researchers can leverage this single compound to probe the interplay between inflammatory prostaglandin synthesis and cholinergic/amyloidogenic pathways without resorting to combination therapies that introduce pharmacokinetic confounds.

Chronic Anti-Inflammatory Efficacy Studies in Rodents with Reduced Ulcerogenic Confound

The histopathological evidence demonstrating mild gastric infiltration for COX-2-IN-22 versus severe gastritis for analog 5b [1] positions this compound as a superior tool for long-term anti-inflammatory dosing studies. Procurement for protocols requiring extended oral administration (e.g., chronic arthritis models, colitis studies) should prioritize COX-2-IN-22 to minimize attrition due to gastric adverse events, thereby preserving statistical power and reducing animal usage.

Macrophage-Mediated Inflammation Assays Requiring NSAID-Comparable Efficacy Without Cytotoxicity

In LPS/IFN-γ-stimulated RAW 264.7 macrophage cultures, COX-2-IN-22 suppresses TNF-α, IL-6, iNOS, and COX-2 expression at levels comparable to ibuprofen while maintaining high cell viability (MTT range 86.1–119.1) [1]. This profile makes COX-2-IN-22 a valuable positive control or test article in cell-based inflammation screens where cytotoxicity from reference NSAIDs may obscure true anti-inflammatory effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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